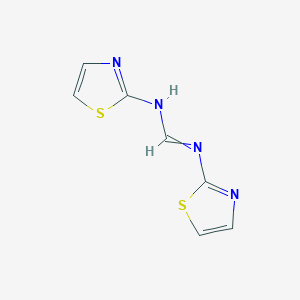

Methanimidamide, N,N'-bis(2-thiazolyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While specific synthesis methods for “Methanimidamide, N,N’-bis(2-thiazolyl)-” are not available, a related compound, N-(2-thiazolyl)methacrylamide, was synthesized from 2-aminothiazole using two different methods . The homo- and copolymerization of this monomer with various vinyl monomers were performed in dimethyl formamide using 1 mol% AIBN at 70°C .Scientific Research Applications

Coordination Chemistry and Catalysis

Bis(heterocyclo)methanides, structural mimics of β-diketiminate, exhibit a unique substrate-based reactivity profile when coordinated with metals like ruthenium. These complexes demonstrate significant electronic modification impacts on redox tunability and oxygenation profiles, leading to bis(heterocyclo)methanone and bis(heteroaryl)methanone derivatives through radical pathways. Such transformations underline the non-spectator behavior of analogous β-diketiminate and α-ketodiimine chemistry, offering new dimensions in catalysis and ligand design (Panda et al., 2019).

Metal Coordination and Ligand Design

The synthesis of bulky methanides in metal coordination has been advanced by introducing versatile ligands like bis(4,6-isopropylbenzoxazol-2-yl)methane. These ligands, upon deprotonation, form novel s-block metal complexes, enhancing steric protection and electronic modulation around the coordinated metal cation. This development not only extends the ligand’s utility in metal coordination chemistry but also illuminates the coordination behavior and electronic structure of these complexes, suggesting applications in material science and catalysis (Koehne et al., 2017).

Application in Polymerization and Material Science

Bis(iminophosphoranyl)methanide complexes of rare earth metals, like neodymium, have been prepared and utilized as efficient initiators for lactide polymerization. These complexes catalyze rapid and well-controlled polymerizations, yielding polylactide with controlled molecular weight and narrow polydispersity. This indicates their potential in producing biodegradable polymers and plastics, which is crucial for sustainable material science (Buchard et al., 2010).

Efficient CO2 Fixation

Novel zirconium complexes modified with bis(3,5-dimethylpyrazol-1-yl)methane have been shown to act as efficient catalysts for CO2 fixation into cyclic carbonates. These systems exhibit a broad substrate scope and operate under mild, solvent-free conditions, highlighting their potential in environmental chemistry for carbon capture and utilization technologies (Fernández-Baeza et al., 2020).

Synthesis and Reactivity

Studies on bis(methimazolyl)silyl complexes with ruthenium have shed light on their synthesis, structure, and potential reactivity, offering insights into novel coordination complexes with unique properties. Such complexes could find applications in catalysis, material science, and as intermediates in organic synthesis (Hill et al., 2010).

Safety and Hazards

“Methanimidamide, N,N’-bis(2-thiazolyl)-” is classified as a skin irritant and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of the compound . In case of contact with eyes, it is recommended to rinse cautiously with water for several minutes . If inhaled, the person should be removed to fresh air and kept comfortable for breathing .

Mechanism of Action

Mode of Action

It contains a thiazole moiety, which is a significant platform in a number of medicinally relevant molecules . Thiazole, a five-membered heterocyclic motif comprising sulfur and nitrogen atoms, has been found in several clinically used anticancer medicines . The exact interaction of Methanimidamide, N,N’-bis(2-thiazolyl)- with its targets and any resulting changes are yet to be elucidated.

Biochemical Pathways

The specific biochemical pathways affected by Methanimidamide, N,N’-bis(2-thiazolyl)- are currently unknown. Thiazole-containing molecules can behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems

Result of Action

Given its thiazole moiety, it may have potential therapeutic applications, particularly in the field of oncology . .

Properties

IUPAC Name |

N,N'-bis(1,3-thiazol-2-yl)methanimidamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4S2/c1-3-12-6(8-1)10-5-11-7-9-2-4-13-7/h1-5H,(H,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVIAWTPJNLNQLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC=NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366694 |

Source

|

| Record name | Methanimidamide, N,N'-bis(2-thiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36841-36-8 |

Source

|

| Record name | Methanimidamide, N,N'-bis(2-thiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,4-difluorophenyl)-6-oxo-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B2926008.png)

![1'-(3-Methoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2926013.png)

![{[(Isopropylanilino)carbonyl]amino}(4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B2926015.png)

![3-(2,5-dimethoxyphenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2926017.png)

![Ethyl 3-[(5-fluoro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2926024.png)